Ribociclib succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of action in cancer cell proliferation

Ribociclib succinate belongs to a class of drugs known as cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a crucial role in regulating cell division. Ribociclib specifically targets CDK4 and CDK6, which are involved in promoting cell cycle progression from G1 to S phase. By inhibiting these enzymes, ribociclib disrupts the cell cycle and prevents cancer cells from proliferating [1].

This mechanism is particularly relevant in hormone receptor-positive breast cancers, where estrogen signaling can drive the activity of CDK4/6.

[1] - Phase I Study of Ribociclib (LEE011) in Combination With Letrozole in Advanced Breast Cancer )

Combination therapies with ribociclib succinate

A significant area of research focuses on the effectiveness of ribociclib in combination with other cancer therapies. Studies have shown promising results when combining ribociclib with hormonal therapies like letrozole or exemestane in postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer [2, 3].

Current research is exploring the potential of combining ribociclib with other targeted therapies or chemotherapies to improve treatment outcomes and potentially overcome resistance mechanisms.

[2] - Ribociclib plus letrozole versus letrozole as first-line therapy for HR-positive, advanced breast cancer (MONARCH 2): a randomised, double-blind, phase 3 trial The Lancet:

[3] - First-Line Therapy with Ribociclib in Combination with Fulvestrant for HR-Positive, Advanced Breast Cancer (MONARCH 3): A Pivotal Phase III Trial Journal of Clinical Oncology:

Exploring applications beyond breast cancer

While currently approved for hormone receptor-positive breast cancer, research is investigating the potential of ribociclib in other cancer types. Studies are ongoing to evaluate its efficacy in cancers like pancreatic ductal adenocarcinoma, endometrial cancer, and mantle cell lymphoma [4, 5, 6].

These investigations aim to determine if ribociclib's CDK4/6 inhibitory action can be beneficial in other cancers with similar cell cycle dependencies.

[4] - Ribociclib for Patients with Advanced Pancreatic Ductal Adenocarcinoma: A Phase Ib/II Trial (KEYNOTE-169) Journal of Clinical Oncology:

[5] - A Phase Ib Trial of Ribociclib in Combination with Letrozole in Patients with Advanced Endometrial Cancer Following Platinum-Based Chemotherapy Progression

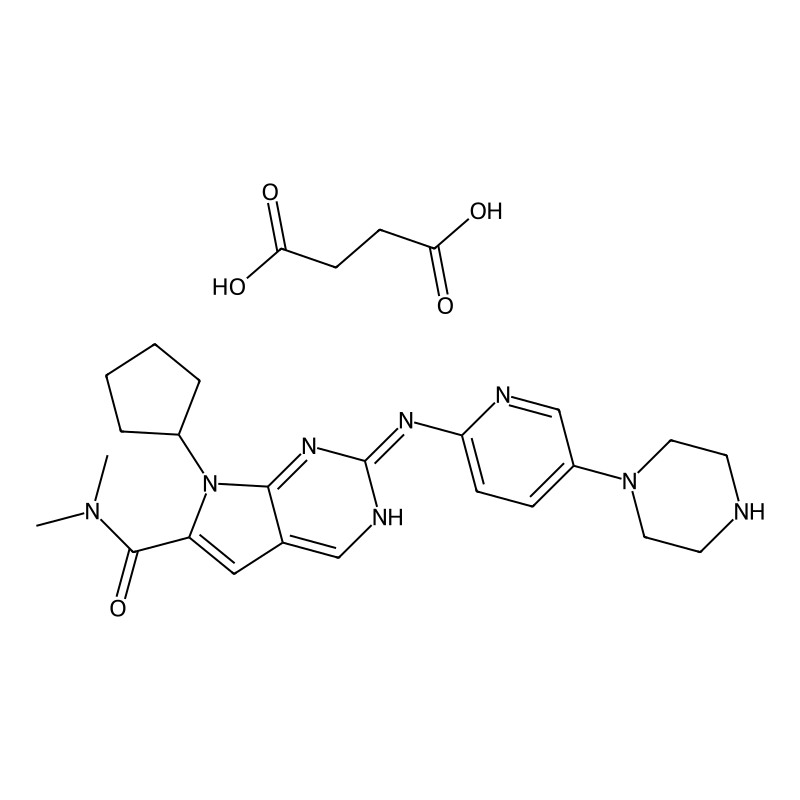

Ribociclib succinate is a pharmaceutical compound primarily used as an antineoplastic agent in the treatment of breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are crucial for cell cycle regulation. The chemical structure of ribociclib succinate is represented by the molecular formula and has a molecular weight of approximately 552.64 g/mol . This compound appears as a light yellow to yellowish-brown crystalline powder and exhibits solubility characteristics that are pH-dependent, with notable solubility in a 1:1 mixture of water and acetonitrile .

- Ribociclib is generally well-tolerated, but common side effects include neutropenia (low white blood cell count), fatigue, nausea, and diarrhea [].

- It can cause serious side effects like pulmonary embolism (blood clot in the lung) and interstitial lung disease (lung inflammation) [].

- Data on specific toxicity levels is not publicly available due to proprietary reasons.

Please note:

- This analysis is based on publicly available scientific research and may not be exhaustive.

- For detailed information on safety and side effects, consult a medical professional.

The primary mechanism of action of ribociclib succinate involves the inhibition of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, ribociclib prevents the phosphorylation of retinoblastoma protein (pRb), thus leading to cell cycle arrest in the G1 phase and ultimately reducing cellular proliferation in cancerous tissues . In clinical settings, ribociclib has been shown to induce tumor regressions in patients with hormone receptor-positive breast cancer when used in combination with aromatase inhibitors or other endocrine therapies .

Ribociclib succinate can be synthesized through several methods involving the coupling of ribociclib with succinic acid. A notable synthesis route includes the reaction of ribociclib free base with succinic acid under controlled conditions to form the succinate salt. Additionally, advancements in crystallization techniques have led to the development of various crystalline forms of ribociclib succinate, which exhibit improved solubility and stability profiles . These methods emphasize the importance of optimizing conditions to enhance yield and purity while ensuring compliance with pharmaceutical standards.

Ribociclib succinate is primarily indicated for the treatment of advanced or metastatic hormone receptor-positive breast cancer, particularly in postmenopausal women or in combination with other therapies. It is marketed under the brand name KISQALI and has received regulatory approvals from various health authorities worldwide due to its efficacy in managing specific breast cancer types . Furthermore, ongoing research is exploring its potential applications in other malignancies characterized by dysregulated cyclin-dependent kinase activity.

Interaction studies have demonstrated that ribociclib may have significant drug-drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors can increase ribociclib exposure, potentially leading to enhanced toxicity. Conversely, strong CYP3A4 inducers may reduce its effectiveness by decreasing systemic levels . Clinical guidelines recommend monitoring for adverse effects when ribociclib is used alongside other medications that influence this metabolic pathway.

Ribociclib succinate belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Other similar compounds include:

- Palbociclib: Another selective inhibitor of cyclin-dependent kinases 4 and 6, used for similar indications in breast cancer therapy.

- Abemaciclib: A more potent inhibitor that also targets cyclin-dependent kinases 4 and 6 but has a different pharmacokinetic profile.

- Dinaciclib: A broader spectrum kinase inhibitor that targets multiple cyclin-dependent kinases but is less selective than ribociclib.

Comparison TableCompound Mechanism of Action Indications Selectivity Ribociclib Inhibits CDK4/6 Breast cancer Selective Palbociclib Inhibits CDK4/6 Breast cancer Selective Abemaciclib Inhibits CDK4/6 Breast cancer Less selective Dinaciclib Inhibits multiple CDKs Various cancers Non-selective

| Compound | Mechanism of Action | Indications | Selectivity |

|---|---|---|---|

| Ribociclib | Inhibits CDK4/6 | Breast cancer | Selective |

| Palbociclib | Inhibits CDK4/6 | Breast cancer | Selective |

| Abemaciclib | Inhibits CDK4/6 | Breast cancer | Less selective |

| Dinaciclib | Inhibits multiple CDKs | Various cancers | Non-selective |

Ribociclib’s unique selectivity for cyclin-dependent kinases 4 and 6 distinguishes it from other compounds in this category, making it particularly effective for specific breast cancer treatments while minimizing effects on other kinases involved in different pathways .

Ribociclib succinate is a small-molecule kinase inhibitor with the systematic IUPAC name:

N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide succinate. Its molecular formula is C₂₇H₃₆N₈O₅, with a molecular weight of 552.64 g/mol. The compound is a 1:1 salt formed between ribociclib (a bicyclic pyrrolopyrimidine derivative) and succinic acid.

Key Identifiers

| Property | Value | Source Identifier |

|---|---|---|

| CAS Registry Number | 1374639-75-4 | |

| UNII Code | BG7HLX2919 | |

| KEGG Drug ID | D10979 | |

| ChEMBL ID | CHEMBL3707266 |

Structural Features

Ribociclib succinate comprises:

- Pyrrolo[2,3-d]pyrimidine core: A bicyclic heteroaromatic system critical for kinase inhibition.

- Cyclopentyl substituent: Enhances hydrophobic interactions with cyclin-dependent kinase 4/6 (CDK4/6).

- Piperazine-linked pyridine: Facilitates solubility and target binding.

- Succinate counterion: Improves crystallinity and bioavailability.

Crystallographic Data

The compound crystallizes in the triclinic space group P-1 with unit cell parameters:

- a = 6.522 Å, b = 12.671 Å, c = 18.170 Å

- α = 74.09°, β = 82.08°, γ = 88.69°.

Hydrogen bonding between the protonated piperazine nitrogen and succinate oxygen stabilizes the crystal lattice.

Historical Development and Patent Landscape

Discovery and Synthesis

Ribociclib was co-developed by Astex Pharmaceuticals and Novartis through structure-based drug design targeting CDK4/6. Key milestones:

- 2005: Collaboration initiated to discover CDK inhibitors.

- 2010: Initial synthesis disclosed in WO2010/020675.

- 2012: Succinate salt formulation patented (WO2012/064805).

Synthetic Route

The synthesis involves:

- Coupling 2-amino-5-(piperazin-1-yl)pyridine with pyrrolopyrimidine intermediates.

- Salt formation with succinic acid in polar aprotic solvents.

Patent Chronology

Global Intellectual Property Status

As of 2025, 43 patents protect ribociclib succinate across formulations, polymorphs, and synthetic methods. The primary patent (US10611772B2) expires in 2036, with supplementary protection certificates (SPCs) extending exclusivity in Europe until 2039.

Therapeutic Classification

Ribociclib succinate is classified as:

- ATC Code: L01XE52 (CDK4/6 inhibitors)

- Mechanism: Selective ATP-competitive inhibitor of CDK4/6, inducing G1 cell cycle arrest.

Synthetic Routes for Ribociclib Base and Succinate Salt Formation

The synthesis of ribociclib succinate represents a significant advancement in pharmaceutical manufacturing, involving sophisticated multi-step synthetic pathways that have evolved considerably since initial development efforts [1]. The chemical name of ribociclib succinate is 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioic acid, with molecular formula C23H30N8O- C4H6O4 and molecular weight 552.64 g/mol [17].

Contemporary synthetic approaches to ribociclib base typically follow a convergent strategy involving the coupling of two key molecular fragments: a pyrrolo[2,3-d]pyrimidine moiety and a substituted pyridine component [5] [11]. The traditional manufacturing route involves five distinct synthetic steps: initial coupling reactions, intramolecular cyclization, oxidative amidation, nucleophilic substitution, and final deprotection under acidic conditions [6]. However, significant process improvements have elevated overall synthetic yields from initial reports of 0.9% to optimized yields reaching 12% in industrial implementations [20].

Novel Intermediates in Multi-Step Synthesis

Recent synthetic innovations have focused extensively on the development of novel intermediates that streamline the overall manufacturing process [2] [27]. One particularly significant advancement involves the preparation of 2-chloro-4-cyclopentylaminopyrimidine as a key intermediate, achieved through the reaction of 2,4-dichloropyrimidine with cyclopentylamine in dimethylformamide solvent system [2]. This intermediate formation proceeds with yields of 91.5% when conducted at room temperature with triethylamine as base, representing a substantial improvement over earlier methodologies [2].

The synthesis of the critical 3-bromo-2-oxo-N,N-dimethylpropionamide intermediate has been optimized through a novel two-step process involving initial formation of 2-oxopropionic acid derivatives followed by controlled bromination using N-bromosuccinimide [2]. This approach achieves yields of 81.9% while maintaining high product purity suitable for subsequent coupling reactions [2].

Advanced synthetic routes have incorporated 7-cyclopentyl-N,N-dimethyl-2-{[5-(4-tert-butoxycarbonylpiperazin-1-yl)pyrazolePyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as a crucial protected intermediate [1]. The deprotection of this tert-butoxycarbonyl protected species proceeds efficiently in dichloromethane solution using either hydrochloric acid or phosphoric acid, yielding ribociclib base with purities exceeding 99.8% by high-performance liquid chromatography analysis [1].

Salt Formation Mechanisms with Succinic Acid

The formation of ribociclib succinate involves sophisticated acid-base chemistry that directly influences the final pharmaceutical properties of the active pharmaceutical ingredient [8] [9]. Mechanistically, the salt formation process involves protonation of the basic nitrogen center in the ribociclib molecule, specifically the N7 position within the pyrrolo[2,3-d]pyrimidine ring system, followed by ionic association with the succinate anion [7].

Crystallographic studies have revealed that ribociclib hydrogen succinate crystallizes in space group P-1 with unit cell parameters a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, α = 74.0855(8)°, β = 82.0814(4)°, γ = 88.6943(1)°, and V = 1430.112(6) Å3 [7]. The crystal structure consists of alternating layers of cations and anions parallel to the ab-plane, stabilized through an extensive three-dimensional hydrogen bonding network [7].

The salt formation process typically involves dissolving ribociclib base in isopropanol followed by addition of succinic acid solution at elevated temperatures ranging from 60-80°C [9]. Controlled cooling to 15°C promotes crystallization of the desired succinate salt with yields consistently exceeding 92% [9]. Alternative methodologies employing tetrahydrofuran as solvent system have demonstrated comparable efficiency, particularly for preparation of specific polymorphic forms [8].

Multiple polymorphic forms of ribociclib succinate have been characterized, including Forms SRS-I and SRS-II, each exhibiting distinct X-ray powder diffraction patterns and thermal properties [4] [8]. Form SRS-I demonstrates characteristic diffraction peaks at 2θ values of 5.0°, 7.5°, 9.8°, 10.6°, 17.9°, 20.9°, 21.5°, 24.6°, 25.5°, 26.2°, 26.9°, and 28.7°, while Form SRS-II exhibits a different diffraction pattern with peaks at 7.2°, 9.8°, 12.9°, 15.4°, 18.9°, 21.9°, and 27.7° [4].

Table 1: Ribociclib Succinate Polymorphic Forms and Characterization Data

| Polymorphic Form | Key XRPD Peaks (2θ) | DSC Endotherm (°C) | Preparation Method | Yield (%) |

|---|---|---|---|---|

| Form SRS-I | 5.0, 7.5, 9.8, 10.6, 17.9, 20.9, 21.5 | 198-208 | Ethyl acetate crystallization | 85-95 |

| Form SRS-II | 7.2, 9.8, 12.9, 15.4, 18.9, 21.9, 27.7 | 198-208 | Reaction mixture slurrying | 90-95 |

| Form I | 12.5, 12.6, 13.3, 14.8, 18.3 | 195-205 | Isopropanol reflux | 92.7 |

| Form A-E | Variable patterns | 190-210 | Various solvent systems | 85-92 |

Hydrogen bonding analysis reveals that the protonated N7 nitrogen in each ribociclib cation acts as a donor in two strong N-H⋯O hydrogen bonds to different succinate anions, with bond distances of 2.782 Å and 2.728 Å respectively [7]. Additionally, strong O-H⋯O hydrogen bonds link the hydrogen succinate anions into chains parallel to the crystallographic a-axis, contributing significantly to overall crystal stability [7].

Green Chemistry Approaches in Industrial Synthesis

The development of environmentally sustainable synthetic methodologies for ribociclib succinate production has become increasingly important in pharmaceutical manufacturing [5] [11] [13]. Contemporary green chemistry implementations focus primarily on three fundamental principles: reduction of hazardous chemical synthesis, implementation of safer solvent systems, and optimization of catalytic processes [11] [13].

Solvent Selection and Catalytic Optimization

Modern industrial synthesis of ribociclib incorporates significant solvent optimization strategies aimed at reducing environmental impact while maintaining synthetic efficiency [11] [13]. Traditional synthetic routes historically employed hazardous chlorinated solvents such as dichloromethane and chloroform, which present both environmental and worker safety concerns [13]. Contemporary methodologies have successfully eliminated chlorinated solvents through implementation of aqueous-organic biphasic reaction systems [11] [13].

The optimized solvent system employs a toluene-water combination in ratios ranging from 1:1 to 1:4, depending on specific reaction requirements [11] [13]. This biphasic approach enables efficient mass transfer while significantly reducing overall organic solvent consumption [13]. Comparative studies demonstrate that toluene-water systems achieve yields of 80-97% in key coupling reactions, representing substantial improvement over traditional single-phase organic systems [11] [13].

Catalytic optimization has focused extensively on replacement of expensive noble metal catalysts with more economically viable alternatives [11] [13] [14]. Traditional synthetic routes required palladium-based catalysts such as palladium acetate with BINAP ligands, resulting in significant manufacturing costs [13]. Advanced methodologies have successfully eliminated palladium catalysts through implementation of base-promoted coupling reactions using simple inorganic carbonates [11] [13].

Iron metal has emerged as a particularly effective reducing agent for nitro group reduction reactions, replacing more hazardous alternatives such as zinc-acetic acid systems [11] [13]. The iron-mediated reduction proceeds under mild conditions with yields consistently exceeding 96%, while offering significant cost advantages and reduced environmental impact [11] [13].

Table 2: Solvent System Optimization for Ribociclib Synthesis

| Solvent System | Reaction Type | Temperature (°C) | Yield (%) | Environmental Benefit |

|---|---|---|---|---|

| Toluene:Water (1:1) | Coupling reaction | 50-60 | 80-85 | Reduced organic solvent use |

| Toluene:Water (1:4) | Phase transfer catalysis | 50 | 95-97 | Minimal organic waste |

| Acetonitrile | Traditional coupling | 70-80 | 85-90 | Moderate improvement |

| Isopropanol | Salt crystallization | 60-80 | 92-95 | Non-chlorinated system |

| Tetrahydrofuran | Polymorphic control | 60-65 | 88-92 | Controlled crystallization |

Temperature optimization studies have identified optimal reaction conditions that balance synthetic efficiency with energy consumption requirements [11] [13]. Most coupling reactions proceed effectively at temperatures of 50-60°C, representing significant reduction from traditional methodologies requiring temperatures exceeding 120°C [13]. Lower reaction temperatures contribute to improved product selectivity while reducing energy consumption in industrial implementations [11] [13].

Phase Transfer Catalysis Applications

Phase transfer catalysis represents a transformative approach in ribociclib synthesis, enabling efficient reactions between organic substrates and inorganic bases in biphasic systems [5] [11] [13]. This methodology addresses fundamental solubility limitations that historically required homogeneous reaction conditions with expensive organic bases [11] [13].

Tetrabutylammonium bromide and 18-crown-6 have emerged as the most effective phase transfer catalysts for ribociclib synthesis applications [11] [13]. Systematic optimization studies demonstrate that 18-crown-6 at 10 mol% loading in toluene-water (1:4) systems achieves yields of 97% in critical coupling reactions [11] [13]. The crown ether catalyst facilitates efficient transport of potassium ions into the organic phase, thereby increasing the effective concentration of carbonate base and accelerating reaction rates [11] [13].

Cetyltrimethylammonium bromide has proven particularly effective for specific synthetic transformations, achieving yields of 85-96% in carbon-nitrogen bond formation reactions [11] [13]. The optimization of this catalyst system involved systematic variation of catalyst loading from 5-20 mol%, with optimal performance observed at 10 mol% loading [11] [13]. Higher catalyst concentrations do not provide additional yield improvements while increasing overall manufacturing costs [11] [13].

The phase transfer catalysis approach enables the use of simple, inexpensive inorganic bases such as potassium carbonate and cesium carbonate, replacing expensive organic bases like diisopropylethylamine [11] [13]. Potassium carbonate at 1.1 equivalent loading provides optimal performance for most coupling reactions, while cesium carbonate at 1.5 equivalent loading is preferred for more challenging substrates [11] [13].

Table 3: Phase Transfer Catalyst Performance in Ribociclib Synthesis

| Catalyst | Loading (mol%) | Base System | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 18-Crown-6 | 10 | K2CO3 (1.1 eq) | 97 | Toluene:Water (1:4), 50°C |

| TBAB | 10 | K2CO3 (1.1 eq) | 80 | Toluene:Water (1:1), 50°C |

| CTAB | 10 | Cs2CO3 (1.5 eq) | 96 | Toluene:Water (1:1), 60°C |

| TBAI | 10 | K2CO3 (1.1 eq) | 75 | Toluene:Water (1:1), 50°C |

Industrial implementation of phase transfer catalysis has eliminated the need for column chromatography purification in multiple synthetic steps, significantly reducing both solvent consumption and processing time [11] [13]. Traditional organic base-promoted reactions typically require extensive purification procedures, while phase transfer catalytic systems enable direct product isolation through simple extraction and crystallization procedures [11] [13].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of breast cance

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.

3: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.

4: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.

5: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.

6: Ribociclib for breast cancer. Aust Prescr. 2018 Oct;41(5):172. doi: 10.18773/austprescr.2018.058. Epub 2018 Oct 2. Review. PubMed PMID: 30410218; PubMed Central PMCID: PMC6202289.

7: Büyükkaramikli NC, de Groot S, Riemsma R, Fayter D, Armstrong N, Portegijs P, Duffy S, Kleijnen J, Al MJ. Ribociclib with an Aromatase Inhibitor for Previously Untreated, HR-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2019 Feb;37(2):141-153. doi: 10.1007/s40273-018-0708-4. Review. PubMed PMID: 30194622; PubMed Central PMCID: PMC6386053.

8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500944/ PubMed PMID: 30000003.

9: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.

10: Burris HA 3rd. Ribociclib for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Expert Rev Anticancer Ther. 2018 Mar;18(3):201-213. doi: 10.1080/14737140.2018.1435275. Epub 2018 Feb 19. Review. PubMed PMID: 29457921.

11: Edessa D, Sisay M. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2- metastatic breast cancer: a focus on ribociclib. Breast Cancer (Dove Med Press). 2017 Dec 6;9:567-579. doi: 10.2147/BCTT.S150540. eCollection 2017. Review. PubMed PMID: 29263697; PubMed Central PMCID: PMC5726365.

12: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub 2017 Sep 18. Review. PubMed PMID: 28875723.

13: López-Tarruella S, Jerez Y, Márquez-Rodas I, Echavarria I, Martin M. Ribociclib for the treatment of advanced hormone receptor-positive, HER2-negative breast cancer. Future Oncol. 2017 Oct;13(24):2137-2149. doi: 10.2217/fon-2017-0183. Epub 2017 Jul 31. Review. PubMed PMID: 28758424.

14: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.

15: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.

16: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi: 10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.

17: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi: 10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928; PubMed Central PMCID: PMC5727901.

18: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016 Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID: 27493615; PubMed Central PMCID: PMC4960359.